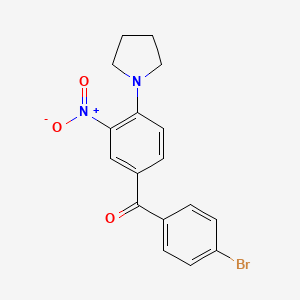
4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide
Overview
Description
4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy, morpholinylsulfonyl, and nitrophenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitroaniline to yield 4-methoxy-N-(4-nitrophenyl)benzamide.
Sulfonylation: The next step involves the sulfonylation of the benzamide derivative. This is achieved by reacting the benzamide with chlorosulfonic acid to introduce the sulfonyl chloride group.
Morpholine Substitution: Finally, the sulfonyl chloride intermediate is reacted with morpholine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-hydroxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide.
Reduction: 4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitrophenyl group can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-nitrophenyl)benzamide: Lacks the sulfonyl and morpholine groups, resulting in different chemical properties and reactivity.
3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
4-methoxy-3-morpholin-4-ylsulfonylbenzamide: Lacks the nitrophenyl group, altering its redox properties and biological activity.
Uniqueness
4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-27-16-7-2-13(12-17(16)29(25,26)20-8-10-28-11-9-20)18(22)19-14-3-5-15(6-4-14)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJLSGAMYOYQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzenesulfonyl(methyl)amino]-N-(4-nitrophenyl)acetamide](/img/structure/B4012533.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)
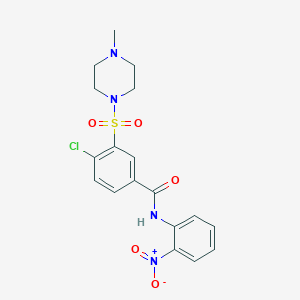
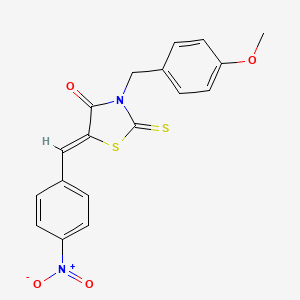
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B4012570.png)
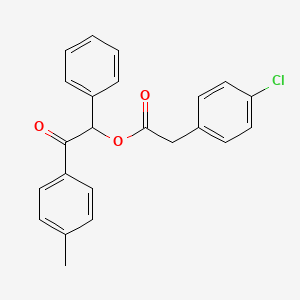
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B4012579.png)

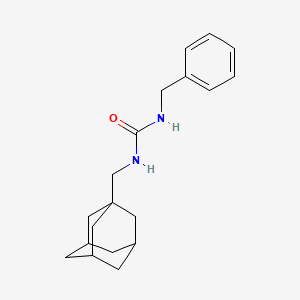
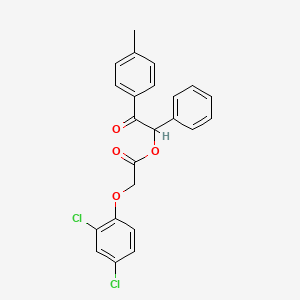
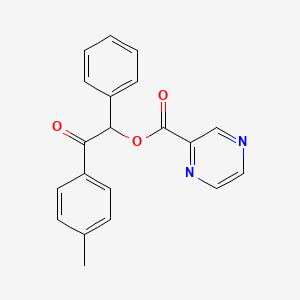
![7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4012640.png)
![[2-(3,4-Dichlorophenyl)-2-oxoethyl] 4-(4-nitroanilino)-4-oxobutanoate](/img/structure/B4012641.png)
